N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indolin-1-yl ethylation: The indole ring can be functionalized through alkylation reactions using suitable alkyl halides or alcohols in the presence of a base.
Amide bond formation: The final step involves coupling the furan-2-yl and indolin-1-yl intermediates with cyclohexanecarboxylic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to tetrahydrofuran.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or furan rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: Halogenation using NBS or electrophilic aromatic substitution using Friedel-Crafts conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)ethyl)cyclohexanecarboxamide: Lacks the indolin-1-yl group, which may result in different biological activities.
N-(2-(indolin-1-yl)ethyl)cyclohexanecarboxamide: Lacks the furan-2-yl group, which may affect its chemical reactivity and biological properties.
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of cyclohexanecarboxamide.
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide is unique due to the presence of both furan and indole rings, which provide a combination of chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQGBZKHHMUAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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